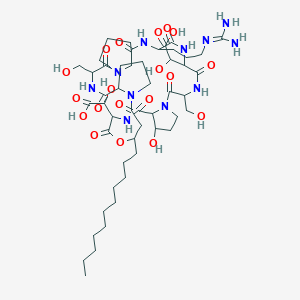
2,2'-ジチオビス(エチルアミン)
説明
2,2'-Thiobis(ethylamine), also known as 2,2'-Thiobis(ethylamine), is a useful research compound. Its molecular formula is C4H12N2S and its molecular weight is 120.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Thiobis(ethylamine) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203144. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Thiobis(ethylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Thiobis(ethylamine) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
原始細胞の構築
2,2'-ジチオビス(エチルアミン): (TBEA) は、半透膜を持つペプチドベースのコロイド状コア小胞の作製に利用されてきました。これらの小胞は、生体分子を高濃度に保持し、選択的な膜を持つことから、生細胞を模倣する原始細胞として役立ちます。 TBEA は、チロシン-フェニルアラニンステッカーと組み合わせて、透明な液体コロイドを形成し、酵素的酸化と架橋により安定な膜で包まれた原始細胞に変換されます {svg_1}.
薬物送達システム
酵素をカプセル化できる安定なコロイドを形成する能力により、ランチオナミンは薬物送達用途において可能性を秘めています。 チロシンリッチペプチドの酸化によって生成される半透膜は、分子の選択的通過を可能にし、カプセル化された酵素に外部から基質を供給することが可能になります {svg_2}.
人工細胞研究
人工細胞の研究は、TBEA を使用して、膜の厚さや柔軟性を調整できる細胞様コンパートメントを構築することにより恩恵を受けています。 この柔軟性は、生体分子や生化学反応ネットワークにおける区画化の役割を理解するために不可欠です {svg_3}.
分子混雑環境
TBEA は、生細胞内の物理化学的環境を模倣するコロイドを形成する役割を果たし、分子混雑に関する研究にとって重要です。 この特性は、生体分子の高濃度が細胞プロセスに与える影響を研究するために不可欠です {svg_4}.
液液相分離 (LLPS)
細胞における膜のないオルガネラの形成に重要なプロセスである LLPS の研究では、TBEA を使用して、分離を駆動する非共有結合相互作用を探求しています。 この研究は、LLPS の調節不全に関連する疾患を理解するための重要な意味を持っています {svg_5}.
生体物理学的特性分析
TBEA ベースのコロイド状原始細胞の膜曲げ剛性(脂質二重層と比較して低い)は、細胞膜の生体物理学的特性に関する洞察を提供します。 この情報は、柔軟で応答性の高い生体模倣材料の設計に役立ちます {svg_6}.
蛍光イメージング
TBEA 複合体から形成されるジチロシン膜の固有の蛍光は、蛍光イメージング用途で活用されます。 この特性により、さまざまな実験設定において、原始細胞の可視化と追跡が可能になります {svg_7}.
生化学反応ネットワーク
TBEA は、選択的な半透膜を持つ原始細胞の作製を可能にすることで、生化学反応ネットワークの研究に貢献します。 これらの原始細胞は、反応速度論と力学に対する区画化の影響を調査するために使用できます {svg_8}.
Safety and Hazards
2,2’-Thiobis(ethylamine) is dangerous. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, one should rinse the mouth and not induce vomiting. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
生化学分析
Biochemical Properties
2,2’-Thiobis(ethylamine) plays a significant role in biochemical reactions, particularly in the formation of coacervates and other complex structures. It interacts with enzymes, proteins, and other biomolecules through its amine and sulfide groups. These interactions often involve hydrogen bonding, ionic interactions, and covalent bonding, which can influence the structure and function of the biomolecules. For example, 2,2’-Thiobis(ethylamine) can form stable complexes with metal ions, which can act as cofactors for various enzymatic reactions .
Cellular Effects
2,2’-Thiobis(ethylamine) has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’-Thiobis(ethylamine) can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Thiobis(ethylamine) involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their activity. For example, 2,2’-Thiobis(ethylamine) can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Thiobis(ethylamine) can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to 2,2’-Thiobis(ethylamine) can lead to changes in cellular function, including alterations in cell growth and metabolism. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2’-Thiobis(ethylamine) vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzymatic activity and promoting cell growth. At high doses, 2,2’-Thiobis(ethylamine) can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s effects .
Metabolic Pathways
2,2’-Thiobis(ethylamine) is involved in various metabolic pathways, including those related to sulfur and nitrogen metabolism. It interacts with enzymes and cofactors that are involved in these pathways, influencing metabolic flux and metabolite levels. For example, 2,2’-Thiobis(ethylamine) can be metabolized by enzymes such as aminotransferases and sulfotransferases, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, 2,2’-Thiobis(ethylamine) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,2’-Thiobis(ethylamine) can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2,2’-Thiobis(ethylamine) can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-(2-aminoethylsulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S/c5-1-3-7-4-2-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONTXEXBTWSUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061232 | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-76-1 | |
| Record name | 2,2′-Thiobis[ethanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthionamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthionamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-thiobis(ethylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHIONAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM62E59XQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)



